molecular formula C26H25NO5S B613521 Fmoc-S-4-methoxybenzyl-D-cysteine CAS No. 200354-43-4

Fmoc-S-4-methoxybenzyl-D-cysteine

Cat. No. B613521
M. Wt: 463.55
InChI Key: IWZGYHFOLFRYPK-XMMPIXPASA-N
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Description

Fmoc-S-4-methoxybenzyl-D-cysteine is an Fmoc protected cysteine derivative1. It is potentially useful for proteomics studies and solid phase peptide synthesis techniques1. Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure1.



Synthesis Analysis

The synthesis of Fmoc-S-4-methoxybenzyl-D-cysteine involves protecting group chemistry for the cysteine thiol group2. This has enabled a vast array of peptide and protein chemistry over the last several decades2. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo2.



Molecular Structure Analysis

The molecular formula of Fmoc-S-4-methoxybenzyl-D-cysteine is C26H25NO5S1. It has a molecular weight of 463.61.



Chemical Reactions Analysis

The chemical reactions involving Fmoc-S-4-methoxybenzyl-D-cysteine are primarily related to its role as a cysteine derivative in peptide synthesis2. The compound is used in the formation of disulfide bonds, which are a critical component of protein structure1.



Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-S-4-methoxybenzyl-D-cysteine are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 463.6 and a molecular formula of C26H25NO5S1.


Scientific Research Applications

Synthesis of Selenocysteine-Containing Peptides

One notable application involves the synthesis of selenocysteine-containing peptides, which are analogs of naturally occurring peptides but with selenocysteine replacing cysteine. This modification is used to study the function of selenoproteins and the role of selenium in biology. Fmoc-Se-p-methoxybenzylselenocysteine, a derivative, is synthesized for this purpose, enabling the solid-phase synthesis of peptides with an N-terminal unprotected selenocysteine. Such peptides are useful in studying the biological roles of selenocysteine in proteins (Gieselman, Xie, & van der Donk, 2001).

Solid Phase Synthesis of Peptide Amides

Another application is in the solid-phase synthesis of peptide amides, where a modified benzhydrylamine derivative is used as a handle reagent. This process allows for the creation of peptides with C-terminal amides, a common structural feature in bioactive peptides. The use of Fmoc-based solid-phase peptide synthesis with this derivative simplifies the synthesis process and enhances the efficiency of peptide amide production (Funakoshi et al., 1988).

Modification of Peptides for Structural Studies

Fmoc-S-4-methoxybenzyl-D-cysteine is also pivotal in the modification of peptides for structural and functional studies. For instance, it has been utilized in the synthesis of peptides with cysteine sulfinic acid, a posttranslational modification that affects protein function. This method enables the study of proteins and peptides that undergo oxidative modifications, contributing to our understanding of protein function under oxidative stress conditions (Urmey & Zondlo, 2020).

Reversible Protecting Groups for Peptide Synthesis

Additionally, the use of reversible protecting groups in peptide synthesis, facilitated by Fmoc derivatives, allows for the assembly of peptides with 'difficult sequences.' This technique is crucial for synthesizing peptides that are prone to aggregation or incorrect folding during synthesis, thereby increasing the yield and purity of the desired peptides (Johnson, Quibell, Owen, & Sheppard, 1993).

Safety And Hazards

Future Directions

The future directions of research involving Fmoc-S-4-methoxybenzyl-D-cysteine could include further exploration of its potential uses in proteomics studies and solid phase peptide synthesis techniques1. Additionally, more research could be conducted to better understand the compound’s physical and chemical properties, safety and hazards, and mechanism of action.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZGYHFOLFRYPK-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654301
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid

CAS RN

200354-43-4
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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